molecular formula C18H16FN3O3S2 B2400685 Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448127-98-7

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2400685
CAS No.: 1448127-98-7
M. Wt: 405.46
InChI Key: YGRCICYMYFRIBK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, and a piperidine ring substituted with a 4-fluorophenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the 4-fluorophenylsulfonyl group through a sulfonylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core is known for its electron-accepting properties, which can influence various biochemical processes. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is unique due to the combination of its structural features, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of new materials and as a catalyst in organic synthesis .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-13-2-4-14(5-3-13)27(24,25)15-7-9-22(10-8-15)18(23)12-1-6-16-17(11-12)21-26-20-16/h1-6,11,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRCICYMYFRIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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